N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]oxazole moiety linked to a phenyl ring and an isopropylsulfonyl substituent. This compound’s structure combines electron-deficient heterocyclic (benzooxazole) and sulfonyl groups, which are known to influence both biological activity and physicochemical properties.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMRHKXFAQDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Ring: The benzo[d]oxazole derivative is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of Benzamide Group: The resulting intermediate is then reacted with 4-isopropylsulfonylbenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, potentially converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[d]oxazole-2-carboxylic acid derivatives, while reduction could produce amine-substituted benzamides.
Scientific Research Applications
Pharmacological Potential
Analgesic and Anti-inflammatory Activity
Research indicates that compounds containing oxazole moieties exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives of oxazolones have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Some derivatives demonstrated IC50 values lower than those of established drugs like celecoxib, suggesting a promising therapeutic profile for pain management .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide against various biological targets associated with pain and inflammation. These studies help in understanding the interactions at a molecular level, which is crucial for drug design .
Anticancer Properties
The compound's structural characteristics suggest potential applications in oncology. Research has shown that similar benzoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of sulfonamide groups enhances the bioactivity of these compounds, making them suitable candidates for further development as anticancer agents .
Case Studies
Case Study 1: Synthesis and Evaluation of Analgesic Compounds
A study synthesized various oxazolones, including those similar to this compound, and evaluated their analgesic properties using the writhing test and hot plate test. The results indicated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like pentazocine .
Case Study 2: Anti-inflammatory Mechanisms
In another study, a series of benzylidene-oxazolones were tested for their anti-inflammatory effects. The findings revealed that specific derivatives reduced edema significantly more than traditional anti-inflammatory drugs, highlighting the potential of oxazole-based compounds in treating inflammatory conditions .
Data Table: Comparison of Oxazole Derivatives
| Compound Name | Structure | Analgesic Activity (IC50 μM) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | Structure | 0.024 | 50.6 |
| Celecoxib | Structure | 0.050 | 41.5 |
| Other Oxazolone Derivative | Structure | 0.019 | 45.0 |
Mechanism of Action
The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety could be involved in hydrogen bonding or π-π interactions with biological targets, while the isopropylsulfonyl group might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
highlights benzamide derivatives with benzo[d]oxazol-2-yl groups (e.g., compounds 12c–12h ) but differing in substituents (e.g., tert-butyl, methoxyphenyl). These compounds exhibit cytotoxicity against HepG2 cells, with IC₅₀ values correlating with substituent electronic and steric effects. For example:
- 12d (tert-butyl): IC₅₀ = 8.2 µM
- 12g (3-methoxyphenyl): IC₅₀ = 12.5 µM
In contrast, the target compound’s isopropylsulfonyl group may enhance solubility or alter protein-binding interactions compared to bulkier tert-butyl or electron-donating methoxy groups .
Sulfonyl-Containing Derivatives
describes sulfonyl-bearing triazole derivatives (e.g., compounds 7–9 and 10–15 ) synthesized via Friedel-Crafts and nucleophilic addition reactions. These compounds lack the benzooxazole moiety but share sulfonyl groups, which stabilize tautomeric forms (e.g., thione vs. thiol). The target compound’s isopropylsulfonyl group may similarly influence tautomerism or reactivity, though its benzamide core distinguishes it from triazole-based systems .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzoxazole moiety : Known for its diverse biological activities.
- Isopropylsulfonyl group : Enhances solubility and stability.
- Benzamide structure : Commonly associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit or activate enzymes involved in disease processes.
- Receptors : Potential modulation of receptor activity could lead to therapeutic benefits.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown:
- Effective inhibition against various bacterial strains.
- Potential as a treatment for infections resistant to conventional antibiotics.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that this compound may:
- Reduce inflammation markers in cellular models.
- Inhibit pathways leading to inflammatory responses.
Anticancer Properties
Preliminary investigations into the anticancer effects have revealed:
- Cytotoxicity against several cancer cell lines.
- Induction of apoptosis in tumor cells, potentially via the modulation of signaling pathways associated with cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Cytotoxicity in tumor cell lines |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis and function.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The study noted a decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d]oxazol-2-yl)phenyl)benzamide | Lacks isopropylsulfonyl group | Moderate antimicrobial activity |
| N-(4-(benzo[d]oxazol-2-yl)-3-methylbenzamide | Methyl substitution affects solubility | Lower cytotoxicity |
| N-(4-(benzo[d]oxazol-2-yl)-4-chlorobenzamide | Chlorine substitution enhances reactivity | Enhanced anti-inflammatory effects |
Q & A
Q. Q1. What are the common synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via multi-step protocols:
Benzoxazole Formation : Condensation of 2-aminophenol derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., polyphosphoric acid) to form the benzo[d]oxazole core .
Sulfonylation : Introduction of the isopropylsulfonyl group via sulfonic acid chlorides in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts .
Amide Coupling : A Buchwald-Hartwig or Ullmann coupling links the benzoxazole and sulfonylbenzamide moieties. Catalytic systems (e.g., Pd(PPh₃)₄/CuI) and ligands (e.g., Xantphos) are critical for efficiency .
Q. Key Optimization Parameters :
- Temperature control (<80°C) to prevent decomposition of the sulfonyl group.
- Solvent selection (e.g., THF for amide coupling) to balance reactivity and solubility.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
Structural Characterization
Q. Q2. Which spectroscopic techniques are essential for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?
Primary Methods :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (ESI-MS) :
Validation : Compare spectral data with structurally related compounds (e.g., VEGFR-2 inhibitors in ).
Biological Screening and Target Identification
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?
Assays :
- Kinase Inhibition : Screen against VEGFR-2 or EGFR using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest high potency .
- Apoptosis Induction : Measure caspase-3/7 activity in cancer cell lines (e.g., MCF-7) via luminescent substrates .
- Cytotoxicity : MTT assay with HEK-293 normal cells to assess selectivity.
Q. Controls :
- Positive controls (e.g., Sunitinib for kinase inhibition).
- Solvent controls (DMSO ≤0.1%) to rule out vehicle effects .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How do substituents on the benzoxazole or sulfonyl groups influence target binding, and what computational tools aid SAR analysis?
SAR Insights :
Q. Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding poses with VEGFR-2 (PDB: 4ASD).
- QSAR Models : Use CoMFA/CoMSIA to correlate logP values with cytotoxicity .
Data Contradictions and Reproducibility
Q. Q5. How can researchers address discrepancies in IC₅₀ values across different kinase inhibition assays?
Potential Causes :
- Assay variability (e.g., ATP concentrations, enzyme sources).
- Compound solubility issues in buffer systems.
Q. Solutions :
- Standardize protocols (e.g., ATP at Km concentration).
- Validate solubility via HPLC-UV (λ = 254 nm) in assay buffers.
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Photophysical Applications
Q. Q6. What strategies enable the use of this compound in photophysical studies, such as in iridium(III) complexes?
Design Considerations :
- Ancillary Ligand Integration : Replace the benzamide with a 1,3,4-oxadiazole moiety to enhance luminescence quantum yields .
- Trifluoromethyl Groups : Improve electron transport properties in OLEDs.
Q. Characterization :
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., -5.2 eV and -2.8 eV) .
- Photoluminescence : Measure emission spectra in thin films (λem ~550 nm for green-emitting complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
